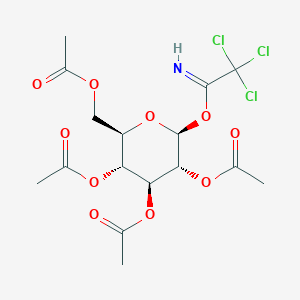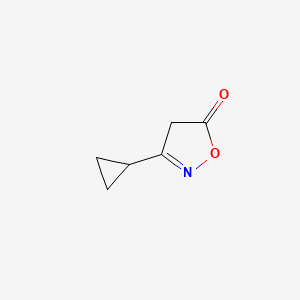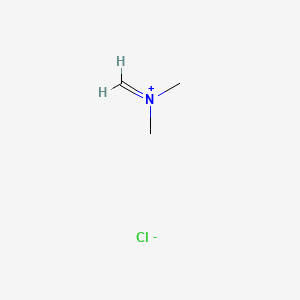
Tyrosyl-alanyl-glycine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related dipeptides such as glycyl-L-tyrosine and L-alanyl-L-glutamine has been successfully performed and these peptides have been utilized in studies without any side effects or complaints, indicating a potential method for synthesizing tyrosyl-alanyl-glycine . Additionally, the synthesis of complex polymeric peptides involving tyrosine, such as poly(L-tyrosyl-e-N-L-glutamyl-L-lysyl-L-alanylglycyl)glycine methyl ester, has been described, suggesting that the synthesis of tyrosyl-alanyl-glycine is feasible using similar methods .
Molecular Structure Analysis
The molecular structure of a related tripeptide, glycyl-L-tyrosyl-L-alanine, has been determined through crystallography, revealing an extended conformation through glycine, a nearly perpendicular bend at tyrosine, and a reverse turn for the C-terminal carboxylate . This information provides a basis for predicting the conformation that tyrosyl-alanyl-glycine might adopt in a crystalline form.
Chemical Reactions Analysis
The interaction of tyrosine and tyrosine-containing dipeptides with metal ions such as Cu2+ has been studied using fluorescence quenching. These studies have revealed the pKa values for the protonation of tyrosine derivatives and the stoichiometry of binding in dipeptide-metal complexes . This research can be applied to understand how tyrosyl-alanyl-glycine might react in the presence of metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related dipeptides have been characterized, showing that they are rapidly cleared from plasma and hydrolyzed into their constituent amino acids . This suggests that tyrosyl-alanyl-glycine would also have a rapid plasma clearance and could be used as a source of free amino acids. The crystal structure analysis of glycyl-L-tyrosyl-L-alanine provides additional data on the physical properties such as crystal dimensions and density, which could be similar for tyrosyl-alanyl-glycine .
Wissenschaftliche Forschungsanwendungen
Metabolic Utilization and Kinetics
Intravenous Administration : Research shows that synthetic dipeptides like L-alanyl-L-glutamine and glycyl-L-tyrosine, which are structurally related to Tyrosyl-alanyl-glycine, are rapidly cleared from plasma when administered intravenously. These dipeptides are quickly hydrolyzed into their constituent amino acids, indicating their potential for efficient parenteral use as sources of amino acids (Albers et al., 1988).
Continuous Infusion : Another study on synthetic dipeptides, including L-alanyl-L-glutamine and glycyl-L-tyrosine, reveals that continuous intravenous infusion leads to equimolar liberation of constituent amino acids without significant side effects. This suggests the potential for synthetic dipeptides in delivering amino acids intravenously (Albers et al., 1989).
Chemical Properties and Reactions
Corrosion Inhibition : Amino acids like glycine, alanine, and tyrosine have been studied for their role in inhibiting copper corrosion in acidic environments. These findings could be extrapolated to understand the chemical behavior of Tyrosyl-alanyl-glycine in similar conditions (Amin et al., 2010).
Interactions with Radicals : The interaction of amino acids and small peptides, including Tyrosine-Glycine, with sulfate and hydrogen phosphate radicals, has been studied. This research helps in understanding the oxidative behavior and stability of Tyrosyl-alanyl-glycine under different chemical conditions (Bosio et al., 2005).
Biological and Nutritional Roles
Biomarkers in Metabolic Syndrome : Studies indicate that amino acids like cysteine and tyrosine, components of Tyrosyl-alanyl-glycine, are elevated in individuals at risk of developing metabolic syndrome, suggesting their role as early biomarkers (Mohorko et al., 2015).
Nutritional Impact on Silkworms : Research on silkworms, Bombyx mori, shows that amino acids like alanine, glycine, serine, and tyrosine, similar to the components of Tyrosyl-alanyl-glycine, have specific nutritional roles, impacting larval growth and development (Ito & Arai, 1967).
Zukünftige Richtungen
The role of peptides and aminoacyl-tRNA synthetases in human health and disease is a growing field of research . Understanding the functions of peptides like Tyrosyl-alanyl-glycine could provide valuable insights into various biological processes and diseases. Future research may focus on exploring the non-canonical functions of these peptides and their potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKEQQWXODGGZ-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219793 | |
| Record name | Tyrosyl-alanyl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-alanyl-glycine | |
CAS RN |
69537-64-0 | |
| Record name | Tyrosyl-alanyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-alanyl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)


![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)


